4-(9H-xanthen-9-yl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(9H-xanthen-9-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-3-7-15-13(5-1)17(18-9-11-19-12-10-18)14-6-2-4-8-16(14)20-15/h1-8,17H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCMPVTYYKCDIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 9h Xanthen 9 Yl Morpholine and Analogues
Strategies for Xanthene Core Formation
The dibenzo[b,e]pyran core structure of xanthene is a common scaffold in numerous bioactive compounds. researchgate.netnih.gov Its synthesis has been a subject of extensive research, leading to a variety of methods for its construction.
Classical Approaches for 9H-Xanthene Synthesis
Historically, the synthesis of the 9H-xanthene ring system has been achieved through several established methods. One of the earliest and most fundamental approaches involves the acid-catalyzed condensation of phenols with a suitable carbonyl compound. For instance, the reaction of two equivalents of a phenol (B47542) with an aldehyde in the presence of a strong acid can lead to the formation of a 9-substituted xanthene derivative.
Another classical route is the cyclization of 2-aryloxybenzaldehydes. researchgate.net This method involves the intramolecular cyclization of a pre-formed ether linkage, often promoted by a Lewis acid. While effective, these classical methods can sometimes be limited by harsh reaction conditions and the generation of byproducts. The modification of the carbonyl group at the 9-position of xanthones represents a straightforward procedure to obtain a variety of xanthene derivatives. researchgate.netresearchgate.net
A simple and efficient classical procedure for the synthesis of 9H-xanthene derivatives involves the one-pot condensation of xylenols with aromatic aldehydes in the presence of p-toluenesulfonic acid (pTSA) as a catalyst under solvent-free conditions. researchgate.net
| Reactants | Catalyst | Conditions | Product | Yield |
| 3,5-Xylenol, Aromatic Aldehydes | p-Toluenesulfonic acid (pTSA) | Solvent-free, 100 °C | 9H-Xanthene derivatives | Good to Excellent |
| Other Xylenols, Aromatic Aldehydes | p-Toluenesulfonic acid (pTSA) | Solvent-free, 100 °C | Bisphenol derivatives | Good to Excellent |
This interactive table summarizes the classical synthesis of 9H-xanthene derivatives.
Modern Synthetic Innovations in Xanthene Ring Construction
Contemporary organic synthesis has introduced a plethora of innovative and more efficient methods for constructing the xanthene nucleus, often focusing on green chemistry principles such as the use of eco-friendly catalysts and reaction media. nih.gov
Multicomponent reactions (MCRs) have emerged as a powerful tool for the one-pot synthesis of complex molecules like xanthenes from simple starting materials. mdpi.com These reactions are highly atom-economical and often proceed with high yields and selectivity. A common MCR for xanthene synthesis involves the condensation of an aldehyde, a β-naphthol, and a cyclic diketone like dimedone. mdpi.comunito.it
The use of novel catalytic systems has significantly advanced xanthene synthesis. A wide array of catalysts have been employed, including:
Heterogeneous catalysts: These offer advantages in terms of easy separation and reusability. Examples include boron sulfonic acid, researchgate.net NH4H2PO4/SiO2, nih.govunito.it and magnetic nanoparticles. nih.gov
Homogeneous catalysts: Lewis acids like SmCl3 and CeCl3·7H2O, as well as Brønsted acids such as perchloric acid (HClO4), have been effectively used. nih.govunito.it
Ionic liquids: These have been utilized as both catalysts and environmentally benign reaction media. academie-sciences.fr
Furthermore, modern energy sources like microwave irradiation and ultrasound have been successfully applied to accelerate reaction rates and improve yields in xanthene synthesis. nih.govarabjchem.org Ultrasound-assisted synthesis, in particular, offers benefits such as enhanced yields, faster reactions, and milder conditions. nih.gov
| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Reference |
| NH4H2PO4/SiO2 | Aldehydes, β-Naphthol | Water | Ultrasound | 85-94 | nih.govunito.it |
| Fe3O4/PEG/succinic anhydride | Benzaldehydes, 2-Hydroxynaphthalene-1,4-dione, Dimedone | Ethanol | Ultrasound | 85-95 | nih.gov |
| Zn(OAc)2 | Aromatic aldehydes, Cyclic diketones | Ethanol | Ultrasound | 84-95 | unito.it |
| Sulfamic acid | Resorcinol, Aromatic aldehydes | Water | Microwave | Good | arabjchem.org |
| p-Toluenesulfonic acid | Xylenols, Aromatic aldehydes | Solvent-free | 100°C | Good to Excellent | researchgate.net |
This interactive table showcases modern catalytic systems for xanthene synthesis.
Incorporation of the Morpholine (B109124) Moiety
Once the xanthene scaffold is formed, or concurrently with its formation, the morpholine ring must be introduced. For the synthesis of 4-(9H-xanthen-9-yl)morpholine, this involves the formation of a C-N bond between the C9 position of the xanthene and the nitrogen atom of the morpholine.
Nucleophilic Substitution Reactions for Morpholine Attachment
A common and direct method for attaching the morpholine moiety is through a nucleophilic substitution reaction. This typically involves reacting a 9-halo-9H-xanthene derivative (e.g., 9-bromo-9H-xanthene) with morpholine. The nitrogen atom of morpholine acts as a nucleophile, displacing the halide from the xanthene ring. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. A similar approach has been used for the synthesis of other N-substituted xanthene derivatives. researchgate.net
Reductive Amination Strategies for N-Alkylation
Reductive amination provides an alternative and versatile route for the N-alkylation of amines, including the synthesis of this compound. worktribe.com This strategy can proceed via two main pathways:
Reaction of 9H-xanthen-9-one with morpholine: The ketone at the C9 position of xanthone (B1684191) can react with morpholine to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ to yield the final product. Various reducing agents can be employed for this transformation.
Reaction of an appropriate aldehyde with morpholine: This involves the reaction of a suitable aldehyde precursor with morpholine to form an imine, which is subsequently reduced. nih.gov
Recent advances have focused on developing greener and more efficient reductive amination protocols, including chemoenzymatic methods and the use of novel catalysts. researchgate.net
Cyclocondensation Routes Involving Morpholine Precursors
While less direct for the synthesis of this compound itself, cyclocondensation reactions offer a powerful strategy for constructing complex heterocyclic systems in a single step. academie-sciences.frresearchgate.net In principle, a multicomponent reaction could be devised where a morpholine-containing precursor is one of the reactants. For example, a reaction involving a salicylaldehyde (B1680747) derivative, a morpholine-containing active methylene (B1212753) compound, and another component could potentially lead to a xanthene structure with the morpholine moiety already incorporated. However, specific examples of such a route for the target molecule are not prominently described in the literature, which more commonly features the condensation of aldehydes with compounds like dimedone or 1,3-cyclohexanedione. unito.it
Stereoselective Synthesis Approaches for Morpholine Derivatives
The synthesis of morpholine derivatives with specific stereochemistry is of significant interest due to their prevalence in biologically active compounds and their application as chiral auxiliaries. acs.org A leading strategy for the stereoselective synthesis of C-substituted morpholines involves an intramolecular reductive etherification reaction. acs.orgacs.orgresearchgate.netnih.gov
This approach utilizes a keto alcohol intermediate which, in the presence of a Lewis acid, forms an oxocarbenium ion that can be reduced with high stereoselectivity using a reducing agent like triethylsilane. acs.org The stereochemical outcome is influenced by the conformational stability of the oxocarbenium ion intermediate. For instance, in the synthesis of 2,6-disubstituted morpholines, the substituents tend to orient themselves to minimize steric interactions, leading to specific diastereomers. acs.org A study demonstrated that this reductive etherification strategy could be effectively applied to synthesize a variety of cis-2,6-disubstituted morpholine derivatives in excellent yield and diastereoselectivity. acs.org
| Entry | Substrate (Keto alcohol) | Product (Morpholine) | Yield (%) | Diastereomeric Ratio (cis:trans) |
|---|---|---|---|---|
| 1 | Keto alcohol 2ia | Morpholine 1ia | 85 | >99:1 |
| 2 | Keto alcohol 2ja | Morpholine 1ja | 88 | >99:1 |
| 3 | Keto alcohol 2ka | Morpholine 1ka | 92 | >99:1 |
| 4 | Keto alcohol 2la | Morpholine 1la | 90 | >99:1 |
| 5 | Keto alcohol 2ma | Morpholine 1ma | 86 | >99:1 |
| 6 | Keto alcohol 2ib | Morpholine 1ib | 82 | >99:1 |
| 7 | Keto alcohol 2jb | Morpholine 1jb | 85 | >99:1 |
Another significant stereoselective method is the copper(II)-promoted intramolecular oxyamination of alkenes. This reaction allows for the synthesis of 2-aminomethyl functionalized morpholines in good yields and with high levels of diastereoselectivity. nih.gov The process involves the simultaneous addition of an alcohol and an amine across an alkene. For example, the reaction of an α-methyl substituted alcohol demonstrated that steric factors near the site of oxycupration can influence reactivity, with the resulting 2,6-trans-disubstituted morpholine's stereochemistry being rationalized by a chair-like transition state. nih.gov
Green Chemistry Approaches in the Synthesis of Related Compounds
Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds like xanthenes and morpholines to reduce environmental impact and improve efficiency.
For the synthesis of the xanthene core, ultrasound-assisted methods have emerged as a prominent green tool. nih.gov The use of ultrasound irradiation, often catalyzed by reagents like zinc acetate (B1210297) nih.govrsc.orgnih.gov or perchloric acid, nih.gov offers numerous benefits including accelerated reaction rates, higher yields, milder reaction conditions, and simpler experimental setups compared to conventional heating methods. nih.gov These one-pot syntheses can produce various xanthene derivatives from aldehydes and cyclic diketones in high yields (84–95%) within short reaction times (15–45 minutes). rsc.orgnih.gov The catalysts used, such as zinc acetate, are often low-cost, recyclable, and compatible with a range of functional groups. nih.gov Other green approaches for xanthene synthesis include the use of reusable heterogeneous catalysts like CuS quantum dots under solvent-free conditions, which also provides high yields and allows for easy catalyst recovery. rsc.org
| Entry | Aldehyde | Diketone | Time (min) | Yield (%) |
|---|---|---|---|---|
| 3a | Benzaldehyde | Dimedone | 15 | 95 |
| 3b | 4-Methylbenzaldehyde | Dimedone | 20 | 94 |
| 3c | 4-Methoxybenzaldehyde | Dimedone | 15 | 95 |
| 3d | 4-Chlorobenzaldehyde | Dimedone | 25 | 92 |
| 3e | 4-Nitrobenzaldehyde | Dimedone | 20 | 93 |
| 3k | Benzaldehyde | 1,3-Cyclohexanedione | 30 | 90 |
In the realm of morpholine synthesis, a notable green method involves the use of ethylene (B1197577) sulfate (B86663) as a two-carbon synthon for the annulation of 1,2-amino alcohols. chemrxiv.orgthieme-connect.com This protocol is redox-neutral, utilizes inexpensive reagents, and proceeds in high yields. chemrxiv.org The key to this methodology is the selective monoalkylation of the primary amine in the 1,2-amino alcohol by ethylene sulfate, which can form a zwitterionic intermediate that cyclizes upon treatment with a base to yield the morpholine derivative. thieme-connect.com This approach avoids the harsher conditions and additional steps, such as reductions, that are common in traditional methods, thus reducing waste and improving functional group tolerance. thieme-connect.com Additionally, the synthesis of N-formylmorpholine from morpholine and formic acid has been explored as a method to produce a chemically stable and non-toxic green solvent for use in other organic syntheses. ajgreenchem.com
Derivatization Strategies for this compound
The derivatization of this compound can be approached by considering the reactivity of its two core components: the xanthene nucleus and the morpholine ring.
Functionalization of the Xanthene Aromatic Rings: Strategies for modifying the aromatic rings of the xanthene scaffold can be inferred from the synthesis of related xanthone derivatives. Nucleophilic aromatic substitution (SNAr) is a powerful tool, particularly on fluorinated scaffolds. For example, fluorinated benzophenones can be cyclized to form xanthones, and subsequent SNAr reactions with various nucleophiles, including amines like piperidine (B6355638) and morpholine, allow for the introduction of diverse substituents onto the aromatic core. nih.gov Another modern approach is the direct C-H functionalization. Cross-dehydrogenative coupling reactions have been used to link electron-rich xanthones with electron-deficient heterocycles like 1,2,4-triazines, demonstrating a method for creating new C-C bonds at activated positions on the xanthene ring system. researchgate.net Furthermore, functional groups can be introduced by synthesizing xanthones with side chains, often attached via ether or piperazine (B1678402) linkages, which can then be further modified. ptfarm.plresearchgate.netacs.org
Reactions at the C9 Position: The C9 position of the xanthene ring is a key site for derivatization. Xanthydrol (9-hydroxy-9H-xanthene), a common precursor, readily reacts at this position. researchgate.net The hydroxyl group can be substituted to form new C-N, C-O, or C-C bonds. For example, xanthene-9-carboxylic acid can be generated and subsequently used in ketene-imine cycloadditions to form spiro-β-lactams, tethering a new heterocyclic ring system to the C9 position. uc.pt
Modification of the Morpholine Ring: The morpholine moiety itself offers avenues for derivatization. While the nitrogen in this compound is tertiary, related morpholine derivatives can undergo specific reactions. For instance, oxidative ring-opening of N-arylmorpholines can be achieved under visible light photocatalysis, cleaving the C(sp³)–C(sp³) bond of the ring to yield functionalized formate (B1220265) esters. google.com For analytical purposes, the morpholine ring can be derivatized, such as through reaction with sodium nitrite (B80452) under acidic conditions to produce N-nitrosomorpholine, indicating the potential for reactions involving the nitrogen atom's lone pair, although this is less likely in the tertiary amine of the target compound without prior modification. researchgate.net
Spectroscopic and Structural Elucidation of 4 9h Xanthen 9 Yl Morpholine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise chemical structure of 4-(9H-xanthen-9-yl)morpholine in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the covalent linkage between the xanthene and morpholine (B109124) moieties.
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The expected signals for this compound are distinct for the aromatic xanthene protons and the aliphatic morpholine protons.
Xanthene Aromatic Protons (H1-H8): The eight protons on the two benzene rings of the xanthene scaffold are expected to appear as a series of complex multiplets in the downfield region, typically between δ 7.0 and 7.4 ppm. The overlap of these signals is common due to their similar chemical environments.
Xanthene Methine Proton (H9): The single proton at the C9 position is chemically unique. Flanked by an oxygen atom within the ring and the nitrogen atom of the morpholine substituent, it is significantly deshielded and is expected to appear as a sharp singlet further downfield, characteristic of a methine proton in such an environment.
Morpholine Protons (H2', H3', H5', H6'): The morpholine ring contains eight protons, which exist in two distinct chemical environments. The four protons on the carbons adjacent to the nitrogen atom (C2' and C6') are expected to appear as a triplet at approximately δ 2.5-2.8 ppm. The four protons on the carbons adjacent to the oxygen atom (C3' and C5') are more deshielded and will appear as a triplet further downfield, typically around δ 3.6-3.8 ppm. The triplet multiplicity arises from the coupling with the protons on the adjacent methylene (B1212753) group. nih.govchemicalbook.com
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1, H2, H3, H4, H5, H6, H7, H8 (Aromatic) | 7.0 - 7.4 | Multiplet (m) | 8H |
| H9 (Methine) | ~5.0 - 5.5 | Singlet (s) | 1H |
| H2', H6' (-N-CH₂) | 2.5 - 2.8 | Triplet (t) | 4H |
| H3', H5' (-O-CH₂) | 3.6 - 3.8 | Triplet (t) | 4H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, a total of 10 distinct signals are expected (7 for the xanthene moiety due to symmetry, and 3 for the morpholine and methine carbons).
Xanthene Aromatic Carbons: The aromatic carbons of the xanthene core typically resonate in the δ 115-155 ppm region. This includes signals for the protonated carbons and the quaternary carbons at the ring junctions and those bonded to the ether oxygen.
Xanthene Methine Carbon (C9): The methine carbon at the junction between the two ring systems is a key structural marker. Its signal is expected in the aliphatic region, typically around δ 70-75 ppm.
Morpholine Carbons: The morpholine ring carbons appear in the upfield region of the spectrum. The carbons adjacent to the nitrogen (C2' and C6') are expected around δ 48-52 ppm, while the carbons adjacent to the more electronegative oxygen atom (C3' and C5') are shifted further downfield to approximately δ 66-68 ppm. nih.govchemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
|---|---|---|
| Aromatic Quaternary Carbons | 125 - 155 | C |
| Aromatic CH Carbons | 115 - 130 | CH |
| C9 (Methine) | 70 - 75 | CH |
| C3', C5' (-O-CH₂) | 66 - 68 | CH₂ |
| C2', C6' (-N-CH₂) | 48 - 52 | CH₂ |
Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding framework. nih.govresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. Key correlations would be observed between the adjacent methylene protons within the morpholine ring (H2'/H6' with H3'/H5') and among the protons within each aromatic ring of the xanthene structure.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. This would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2 (e.g., the methine proton H9 to the C9 carbon, the aromatic protons to their respective carbons, and the morpholine protons to their respective carbons).
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound would be characterized by absorptions from the aromatic system, the aliphatic amines and ethers.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Description |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the xanthene rings. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of C-H bonds on the morpholine ring. |
| C=C Stretch (Aromatic) | 1600 - 1450 | In-ring carbon-carbon stretching of the benzene rings. |
| C-O-C Stretch (Aryl Ether) | 1270 - 1230 | Asymmetric stretching of the aryl-O-aryl ether in the xanthene core. |
| C-N Stretch (Tertiary Amine) | 1250 - 1020 | Stretching of the C-N bonds in the morpholine ring. |
| C-O-C Stretch (Aliphatic Ether) | 1150 - 1085 | Stretching of the C-O-C bond in the morpholine ring. chemicalbook.com |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization. The molecular formula for this compound is C₁₇H₁₇NO, corresponding to a molecular weight of approximately 267.33 g/mol .
Molecular Ion Peak ([M]⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of 267.
Fragmentation Pattern: The most characteristic fragmentation pathway for this molecule is the cleavage of the benzylic C9-N bond, which is structurally the weakest point. This cleavage would result in the formation of a highly stable xanthenyl cation.
Base Peak (m/z 181): The loss of the morpholine radical would generate the xanthenyl cation (C₁₃H₉O⁺). Due to its resonance stabilization, this fragment is expected to be very abundant and would likely be the base peak in the spectrum.
Morpholine-related fragments: The other part of the molecule could be detected as the morpholine radical cation (m/z 86) or further fragments from its decomposition, such as the loss of ethylene (B1197577) oxide to give a fragment at m/z 42.
| m/z | Predicted Fragment Ion | Formula |
|---|---|---|
| 267 | Molecular Ion [M]⁺• | [C₁₇H₁₇NO]⁺• |
| 181 | Xanthenyl Cation (Base Peak) | [C₁₃H₉O]⁺ |
| 86 | Morpholine Radical Cation | [C₄H₈NO]⁺• |
X-ray Crystallography for Solid-State Structural Determination (if applicable to related compounds)
While a specific single-crystal X-ray structure for this compound may not be publicly available, analysis of related compounds in the Cambridge Crystallographic Data Centre allows for a reliable prediction of its solid-state conformation. nih.gov
Morpholine Ring Conformation: In virtually all structurally characterized N-substituted morpholine derivatives, the six-membered ring adopts a stable chair conformation. This minimizes steric strain and torsional interactions.
Xanthene Ring Conformation: The tricyclic xanthene system is not perfectly planar. The sp³ hybridization of the C9 carbon and the ether oxygen atom forces the molecule into a slight boat-like or butterfly conformation. The degree of this folding can be described by the dihedral angle between the planes of the two outer aromatic rings, which typically ranges from 154° to 170° in related 9-substituted xanthenes. nih.gov
Therefore, in the solid state, this compound is expected to exhibit a structure where a chair-conformation morpholine ring is attached, likely in an equatorial position, to the C9 carbon of a non-planar, butterfly-shaped xanthene core.
Chromatographic Purity Assessment (e.g., HPLC, TLC)
The determination of purity for synthesized organic compounds is a critical step to ensure the integrity of research findings. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental methods employed for the purity assessment of novel compounds like this compound. While specific chromatographic data for this compound is not extensively detailed in published literature, the established methodologies for structurally similar 9-substituted xanthene derivatives provide a robust framework for its purity analysis.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method to assess the purity of a sample and to monitor the progress of a chemical reaction. For compounds within the xanthene class, TLC is an indispensable tool. In a typical analysis, a sample of the compound is spotted onto a stationary phase, commonly a silica gel plate. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components of the sample between the stationary and mobile phases. The purity can be inferred by the presence of a single spot after visualization, which is often achieved under UV light due to the fluorescent nature of the xanthene core.
A study on several 9-phenylxanthene dyes utilized TLC for purity analysis, demonstrating the effectiveness of this technique. researchgate.net The purity of the compounds was confirmed by the observation of a single spot for each derivative. researchgate.net The retention factor (Rf), a key parameter in TLC, is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. This value is dependent on the specific chromatographic conditions.
Table 1: Representative TLC Data for 9-Phenylxanthene Derivatives in Various Solvent Systems researchgate.net
| Compound | Mobile Phase System 1 (Chloroform:Acetone:Ethanol 10:2:1) Rf | Mobile Phase System 2 (Petroleum ether:Ethyl acetate (B1210297) 1:1) Rf | Mobile Phase System 3 (Benzene:Methanol 10:1) Rf |
|---|---|---|---|
| Dye 1 | 0.85 | 0.60 | 0.79 |
| Dye 2 | 0.78 | 0.52 | 0.71 |
| Dye 3 | 0.69 | 0.45 | 0.63 |
| Dye 4 | 0.62 | 0.38 | 0.55 |
Data is illustrative for structurally similar compounds and specific values for this compound would require experimental determination.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique used to determine the purity of a compound with high resolution and sensitivity. Reversed-phase HPLC is a commonly employed mode for the analysis of organic molecules like xanthene derivatives. In this method, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water.
The analysis of 9-phenylxanthene dyes by HPLC has been successfully demonstrated, confirming the purity of the synthesized compounds. researchgate.net In a typical HPLC analysis of a compound like this compound, the sample would be dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their affinity for the stationary phase, and a detector, often a UV-Vis detector set at a wavelength where the xanthene chromophore absorbs strongly, records the elution profile. A pure compound will ideally show a single sharp peak in the chromatogram. The retention time (tR), the time it takes for the analyte to pass through the column, is a characteristic parameter for a given compound under specific chromatographic conditions.
Table 2: Illustrative HPLC Conditions for the Analysis of 9-Phenylxanthene Dyes researchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Injection Volume | 10 µL |
These conditions are based on methods used for similar structures and would be optimized for the specific analysis of this compound.
The purity is typically expressed as a percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For a highly pure sample, this value would be greater than 95% or 99%, depending on the requirements of the application. The combination of TLC for initial assessment and HPLC for quantitative purity determination provides a comprehensive evaluation of the purity of this compound.
Computational and Theoretical Investigations of 4 9h Xanthen 9 Yl Morpholine
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations, often employing Density Functional Theory (DFT), provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.
Electronic Structure Determination (e.g., HOMO-LUMO Gap Analysis)
The electronic structure of a molecule is described by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the outermost orbital containing electrons and acts as an electron donor.
LUMO: Represents the innermost empty orbital and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. sigmaaldrich.comekb.eg Conversely, a large HOMO-LUMO gap implies high stability. sigmaaldrich.com This energy gap is instrumental in determining a molecule's electronic and optical properties. sigmaaldrich.com For a hypothetical analysis of 4-(9H-xanthen-9-yl)morpholine, one would calculate the energies of these frontier orbitals to predict its electronic behavior and reactivity.
Table 1: Hypothetical HOMO-LUMO Energy Parameters (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. chemsrc.comrsc.org It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. These orbitals can be bonding, which are lower in energy than the original atomic orbitals and stabilize the molecule, or antibonding, which are higher in energy and destabilize the molecule. chemsrc.comrsc.org
For this compound, MO theory could be used to:
Visualize the distribution of electron density across the molecule.
Understand the nature of chemical bonds within the xanthene and morpholine (B109124) rings.
Identify regions of high electron density, such as the lone pairs on the nitrogen and oxygen atoms of the morpholine ring, which are crucial for intermolecular interactions.
Electrostatic Potential Surface Analysis
A Molecular Electrostatic Potential (MEP) surface map illustrates the charge distribution within a molecule. ekb.egnih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to indicate different potential values:
Red: Regions of negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like oxygen and nitrogen). These areas are susceptible to electrophilic attack. nih.govnih.gov
Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack. nih.gov
Green: Regions of neutral potential.
An MEP analysis of this compound would identify the nucleophilic (e.g., oxygen and nitrogen atoms) and electrophilic sites, providing insights into its reactivity and potential for forming non-covalent interactions like hydrogen bonds. ekb.eg
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, such as a protein or DNA) to form a stable complex. wur.nl It is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. engineering.org.cn
Ligand-Target Interaction Prediction (e.g., G-Quadruplex DNA, Enzyme Active Sites)
G-quadruplexes (G4s) are four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. researchgate.netbioorganic-chemistry.com These structures are implicated in cancer and other diseases, making them attractive targets for therapeutic intervention. researchgate.netnih.gov Small molecules can be designed to bind and stabilize G4 structures, thereby inhibiting processes like telomere elongation or oncogene expression. srce.hr
Molecular docking could be used to predict whether this compound can bind to the grooves or loops of G-quadruplex DNA. Similarly, docking could explore its potential to fit into the active site of specific enzymes, predicting interactions with key amino acid residues. wur.nl Studies on other morpholine-based compounds have utilized this approach to predict interactions with enzyme active sites.
Binding Energy Calculations and Affinity Prediction
A crucial output of molecular docking is the calculation of binding energy. This value represents the strength of the interaction between the ligand and its target. A lower (more negative) binding energy indicates a more stable complex and a higher binding affinity. This data allows researchers to rank different compounds based on their predicted potency.
Table 2: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes only, as specific data for this compound is not available.)
| Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues/Bases | Type of Interaction |
|---|---|---|---|
| G-Quadruplex DNA | Data not available | Data not available | Data not available |
Identification of Key Interacting Residues/Nucleotides
No studies detailing the specific amino acid residues or nucleotides that interact with this compound were found.
Molecular Dynamics Simulations
Information regarding the conformational analysis and flexibility of this compound from molecular dynamics simulations is not available in the reviewed literature.
There are no published data on the stability and dynamic properties of this compound within biological environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling
No QSAR models specifically developed for or including this compound have been reported.
As no QSAR models are available, the physicochemical descriptors that correlate with the biological activity of this compound have not been identified.
Target Fishing and Network Analysis for Related Xanthone-Morpholine Hybrids
To elucidate the potential mechanisms of action for compounds structurally related to this compound, computational target fishing and network pharmacology analyses have been employed. These in silico methods help predict the biological targets of novel compounds and understand their broader effects within complex biological systems. Such approaches are crucial in the early stages of drug discovery for identifying potential therapeutic applications and understanding polypharmacology. nih.govnih.gov
Research into xanthone (B1684191) derivatives, which share the core tricyclic structure of this compound, has utilized these computational strategies to identify likely protein interactions and signaling pathways. frontiersin.orgnih.gov Target fishing, often accomplished through methods like reverse docking, involves screening a library of known protein structures to find potential binding partners for a specific ligand. nih.gov This approach has been instrumental in identifying that xanthone derivatives frequently interact with protein kinases. frontiersin.orgnih.gov
A study on newly synthesized xanthone derivatives identified several key protein kinase targets through in silico screening. frontiersin.orgnih.gov The analysis predicted that these compounds could bind to a subset of kinases, suggesting a potential role in modulating cellular signaling pathways often implicated in disease. frontiersin.orgnih.gov
Following target identification, network analysis is used to map the relationships between these predicted protein targets. This involves constructing protein-protein interaction (PPI) networks to visualize how the identified targets connect and function within a larger biological context. nih.gov For the aforementioned xanthone derivatives, kinase network analysis revealed that the most significant nodes—or proteins with the highest number of connections—included key signaling molecules. frontiersin.orgnih.gov
The primary hub genes identified through this network analysis are often central to various cellular processes and disease pathogenesis. frontiersin.orgnih.gov The identification of these hubs provides critical insights into the molecular mechanisms that might be modulated by xanthone-based compounds. frontiersin.orgnih.gov For instance, network pharmacology analysis of bioactive xanthones from Garcinia cowa successfully identified primary protein targets such as TNF, CTNNB1, SRC, NFKB1, and MTOR, offering insights into their potential anti-cancer mechanisms. arxiv.orgarxiv.org
The table below summarizes the key predicted kinase targets for a series of computationally evaluated xanthone derivatives and the primary hub genes identified through the subsequent network analysis.
| Predicted Primary Targets | Top Hub Genes in Network Analysis |
|---|---|
| Haspin | MAPK1 |
| WEE2 | FYN |
| PIM3 | MAPK14 |
| - | ERBB2 |
| - | ABL1 |
| - | ATM |
| - | MAPK3 |
| - | GSK3B |
Data sourced from a computational evaluation of synthesized xanthone derivatives, focusing on their kinase target network. frontiersin.orgnih.gov
This combination of target fishing and network analysis provides a powerful computational framework for generating hypotheses about the biological activities of novel xanthone-morpholine hybrids and related compounds. By identifying likely molecular targets and their interconnected pathways, these studies guide further experimental validation and exploration of their therapeutic potential. frontiersin.org
Structure Activity Relationship Sar Studies of 4 9h Xanthen 9 Yl Morpholine Derivatives
Impact of Substituent Position and Nature on the Xanthene Core
The xanthene core is a rigid, tricyclic scaffold that serves as the foundational structure for this class of compounds. Its aromatic rings provide a platform for various intermolecular interactions with biological targets, such as pi-stacking and hydrophobic interactions. The nature and position of substituents on these rings can dramatically influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its biological activity. nih.govnih.gov
Research on various 9-substituted xanthene derivatives has shown that modifications to the aromatic rings can significantly alter their biological effects, which range from anticancer to antimicrobial activity. nih.govnih.gov
Electronic Effects : The introduction of electron-withdrawing groups (EWGs) like halogens (e.g., -Cl, -F) or nitro groups (-NO₂) can impact the electron density of the aromatic system. This can influence the strength of interactions with target proteins. Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) groups can enhance activity by increasing electron density or providing new points for hydrogen bonding.
Lipophilicity and Steric Hindrance : The size and hydrophobicity of substituents are critical. Small, lipophilic groups can enhance cell membrane permeability. However, overly bulky substituents may introduce steric hindrance, preventing the molecule from fitting into the binding site of its target protein. The optimal substitution pattern often represents a balance between these factors. For instance, studies on related heterocyclic compounds have shown that small lipophilic substituents at specific positions can lead to a significant increase in potency. acs.org
The following interactive table illustrates hypothetical SAR data for substitutions on the xanthene core, demonstrating how different functional groups at various positions might influence inhibitory activity (IC₅₀).
| Compound ID | R1 | R2 | R3 | R4 | IC₅₀ (µM) |
| 1 | H | H | H | H | 15.2 |
| 1a | Cl | H | H | H | 8.5 |
| 1b | H | Cl | H | H | 10.1 |
| 1c | H | H | OCH₃ | H | 12.3 |
| 1d | H | NO₂ | H | H | 25.8 |
| 1e | F | F | H | H | 7.9 |
Role of the Morpholine (B109124) Moiety in Enhancing Biological Potency and Selectivity
The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to improve their drug-like properties. nih.govsemanticscholar.org Its inclusion in the 4-(9H-xanthen-9-yl)morpholine scaffold is not incidental; it serves several key functions that can enhance biological potency and selectivity. researchgate.nete3s-conferences.org
Improved Physicochemical Properties : Morpholine is a polar, heterocyclic amine that can increase the aqueous solubility of a parent molecule. researchgate.net This is a critical factor for improving a compound's pharmacokinetic profile. The nitrogen atom is weakly basic, which can be advantageous for forming salt forms of the drug and for interacting with biological targets.
Hydrogen Bonding : The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can also participate in interactions, providing crucial anchor points within a protein's binding pocket. e3s-conferences.org This ability to form specific hydrogen bonds can significantly contribute to both the potency and selectivity of the compound. nih.gov
Metabolic Stability : While sometimes metabolically labile, the morpholine ring can also enhance the metabolic stability of a compound compared to other amine-containing groups by influencing how the molecule is processed by metabolic enzymes. epa.govnih.gov
Structural Scaffold : The morpholine ring adopts a stable chair conformation, which can help to orient the xanthene core in a specific and favorable position for binding to its target. researchgate.net This conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity.
Bioisosteric replacement, where the morpholine ring is swapped for other cyclic amines like piperidine (B6355638), piperazine (B1678402), or thiomorpholine, is a common strategy to probe the importance of the morpholine moiety. enamine.nettcichemicals.com Such studies often reveal that the unique combination of the ether oxygen and the secondary amine in morpholine is optimal for activity. mdpi.com
The table below shows a hypothetical comparison of bioisosteric replacements for the morpholine ring and their impact on potency and selectivity.
| Compound ID | Moiety at Position 9 | Potency (IC₅₀, nM) | Selectivity Index |
| 2 | Morpholine | 50 | 100 |
| 2a | Piperidine | 150 | 35 |
| 2b | Piperazine | 200 | 20 |
| 2c | Thiomorpholine | 95 | 70 |
| 2d | Pyrrolidine | 350 | 15 |
Influence of Linker Length and Heteroatom Variations in Xanthene-Morpholine Conjugates
While the parent compound this compound features a direct attachment, related analogs often incorporate a linker between the xanthene and morpholine moieties. The length, flexibility, and chemical nature of this linker can profoundly affect the compound's ability to bind to its target.
Linker Length : The length of the linker determines the spatial distance and relative orientation between the two key structural components. An optimal linker length allows both the xanthene core and the morpholine ring to simultaneously occupy their respective binding pockets or interaction sites. nih.gov Studies on various conjugated molecules, such as PROTACs, have shown that there is often an optimal linker length for maximal activity; linkers that are too short may cause steric clashes, while those that are too long may lead to a loss of binding affinity due to excessive flexibility. nih.gov For instance, research on quinoline derivatives showed that a 2-methylene linker between the core and a morpholine moiety resulted in better activity than 3- or 4-methylene linkers. mdpi.com
Heteroatom Variations : Introducing heteroatoms (e.g., oxygen, nitrogen, sulfur) into the linker can alter its properties. For example, incorporating an oxygen atom can create an ether linkage, increasing flexibility and potentially forming additional hydrogen bonds. An amide linkage can introduce rigidity and hydrogen bond donor/acceptor capabilities. The choice of heteroatom can influence the linker's polarity, flexibility, and metabolic stability.
This table illustrates how linker modifications in hypothetical xanthene-morpholine conjugates might influence biological activity.
| Compound ID | Linker (X) | Linker Length (atoms) | Activity (EC₅₀, µM) |
| 3 | -(CH₂)₂- | 2 | 0.5 |
| 3a | -(CH₂)₃- | 3 | 1.2 |
| 3b | -(CH₂)₄- | 4 | 3.5 |
| 3c | -O-(CH₂)₂- | 3 | 0.8 |
| 3d | -NH-(CH₂)₂- | 3 | 0.9 |
Stereochemical Considerations and Chiral Influences on Activity
The 9-position of the xanthene core is a prochiral center. If the two aromatic rings of the xanthene are not symmetrically substituted, the attachment of the morpholine ring creates a chiral center. In such cases, the compound can exist as a pair of enantiomers (R and S isomers).
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities, potencies, and metabolic fates. One enantiomer may fit perfectly into a chiral binding site on a target protein, while the other may bind with much lower affinity or not at all.
For derivatives of this compound, it is conceivable that one enantiomer would be significantly more active than the other. The specific spatial arrangement of the morpholine ring relative to the substituted xanthene scaffold would dictate the effectiveness of its interactions with a chiral biological target. SAR studies on chiral morpholine derivatives in other contexts have confirmed that stereochemistry is a critical determinant of both potency and selectivity. nih.gov Therefore, the synthesis and biological evaluation of individual enantiomers would be a crucial step in the advanced development of any unsymmetrically substituted this compound derivative.
Matched Molecular Pair Analysis (MMPs) in SAR Studies
Matched Molecular Pair Analysis (MMPA) is a powerful computational technique in medicinal chemistry used to systematically analyze SAR. wikipedia.orgnih.gov It involves identifying pairs of compounds that differ by only a single, well-defined structural transformation (e.g., replacing a hydrogen atom with a chlorine atom). wikipedia.org By analyzing the change in a measured property (like biological activity) across a large number of such pairs, chemists can derive rules about the effects of specific structural modifications. optibrium.com
In the context of this compound derivatives, MMPA could be used to:
Quantify the effect of substituting different positions on the xanthene ring.
Compare the effect of replacing the morpholine ring with various bioisosteres.
Evaluate the impact of minor changes to a linker group.
For example, by mining a database of xanthene derivatives, MMPA could reveal that the transformation of a methyl ether (-OCH₃) to a trifluoromethyl ether (-OCF₃) at a specific position consistently leads to a 3-fold increase in potency. This information provides actionable insights for designing the next round of synthesis. While a specific MMPA for this compound is not publicly available, analysis of related scaffolds like thioxanthenes has demonstrated the utility of this approach in optimizing properties. researchgate.net
Conformation-Activity Relationships
Morpholine Conformation : The morpholine ring typically exists in a stable chair conformation. researchgate.net The orientation of this chair (and whether the attachment to the xanthene is axial or equatorial) will dictate the spatial projection of the morpholine's oxygen and nitrogen atoms, which are key for hydrogen bonding.
The relationship between these two structural units is also important. The torsional angle around the C9-N bond will determine the relative orientation of the morpholine ring with respect to the xanthene scaffold. Certain conformations may be more energetically favorable and also present a better "face" for binding to a target protein. Understanding the preferred low-energy conformations of these molecules through computational modeling and experimental techniques like NMR is essential for rationalizing observed SAR and designing more potent analogs. acs.org
Potential Applications and Future Research Directions in Medicinal Chemistry
Role of 4-(9H-xanthen-9-yl)morpholine as a Privileged Scaffold for Drug Discovery
The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable frameworks for drug discovery. Both the xanthene and morpholine (B109124) moieties are widely recognized as privileged scaffolds in medicinal chemistry. nih.govnih.govjchemrev.com
The xanthene core, a tricyclic aromatic system, is found in various biologically active compounds and is known for a wide range of pharmacological activities, including antiparasitic, antibacterial, cytotoxic, and neuroprotective effects. nih.gov Its planar nature is suitable for intercalation or interaction with flat hydrophobic regions of biological macromolecules like DNA or enzyme active sites. acs.org
The morpholine ring is a versatile and frequently used heterocycle in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties. nih.govnih.gov Its presence can enhance aqueous solubility, metabolic stability, and membrane permeability. researchgate.netmdpi.com The morpholine ring's ability to act as a hydrogen bond acceptor and its flexible, chair-like conformation contribute to its capacity to form favorable interactions with biological targets. researchgate.netresearchgate.net
The combination of these two scaffolds in this compound creates a hybrid molecule that synergistically combines the biological relevance of the xanthene core with the "drug-like" properties imparted by the morpholine ring. This makes the xanthene-morpholine framework a privileged scaffold for developing new therapeutic agents with potentially enhanced potency and improved pharmacokinetic profiles. nih.govresearchgate.net
Attributes of Privileged Scaffolds in this compound
| Scaffold Moiety | Key Structural Feature | Contribution to Drug Discovery | Example Biological Activities |
|---|---|---|---|
| Xanthene | Planar, tricyclic aromatic system | Provides a rigid core for interaction with biological targets; serves as a pharmacophore. acs.org | Anticancer, Antiviral, Anti-inflammatory, Antimalarial nih.govacs.org |
| Morpholine | Saturated, six-membered heterocycle | Improves physicochemical properties (e.g., solubility, metabolic stability) and pharmacokinetics. nih.govnih.govmdpi.com | Anticancer, Anti-inflammatory, Antiviral, Antimicrobial e3s-conferences.org |
Design Principles for Novel Xanthone-Morpholine Hybrid Libraries
The creation of compound libraries based on the xanthone-morpholine scaffold is a key strategy for discovering novel drug candidates. The design of these libraries is guided by the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid compound with potentially enhanced activity or a modified biological profile. nih.govrsc.org
Key design principles include:
Combinatorial Derivatization: The xanthene ring offers multiple positions for substitution, allowing for the systematic introduction of a wide variety of functional groups. By creating a library of analogues with diverse substituents, chemists can explore the structure-activity relationship (SAR) and identify compounds with optimized potency and selectivity. Solid-phase synthesis and click chemistry are efficient methods for generating such libraries. rsc.org
Scaffold Decoration: Functional groups known to interact with specific target classes can be appended to the core scaffold. For instance, incorporating basic amine groups or other heterocyclic systems like piperazine (B1678402) or triazole can modulate the compound's properties and introduce new interactions with biological targets. acs.orgnih.govresearchgate.net
Bioisosteric Replacement: Parts of the scaffold can be replaced with bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. This can be used to fine-tune the compound's potency, selectivity, or metabolic profile.
Structure-Based Design: When the structure of the biological target is known, computational docking can be used to design ligands that fit optimally into the binding site. This allows for a more rational approach to designing the library, focusing on compounds with a higher probability of being active. nih.gov
Strategies for Enhancing Target Specificity and Efficacy
Once an initial "hit" compound is identified from a library, the next step is to optimize its structure to enhance its specificity for the desired biological target and improve its therapeutic efficacy. This process, known as lead optimization, employs several strategies:
Structure-Activity Relationship (SAR) Analysis: A systematic investigation of how modifications to the chemical structure affect biological activity. By synthesizing and testing a series of related compounds, researchers can identify the key structural features required for potent and selective activity. nih.gove3s-conferences.org This guides further modifications to maximize on-target effects while minimizing off-target interactions. researchgate.net
Pharmacophore Modeling: This computational technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a drug's biological activity. frontiersin.org This model can then be used to design new molecules that retain these key features, ensuring they interact correctly with the target, thereby improving specificity.
Conformational Constraint: Introducing rigid elements or cyclic structures into the molecule can reduce its conformational flexibility. This can lock the molecule into its bioactive conformation—the shape it adopts when binding to its target. A more rigid molecule often exhibits higher affinity and specificity because it pays a smaller entropic penalty upon binding.
Target-Focused Modifications: By understanding the specific amino acid residues in the target's binding pocket, chemists can add or modify functional groups on the xanthene-morpholine scaffold to form specific, favorable interactions (e.g., hydrogen bonds, ionic bonds, or hydrophobic interactions), thereby increasing both potency and selectivity. frontiersin.org
Exploration of New Biological Targets and Mechanisms
The structural diversity that can be built around the this compound scaffold makes it an excellent platform for discovering drugs with novel mechanisms of action. Natural products and their derivatives have historically been a rich source of compounds that engage new biological targets. nih.govrsc.org By using the xanthene-morpholine core to create diverse and complex molecules, researchers can screen these compounds against a wide array of biological systems to uncover unexpected activities.
Potential areas for exploration include:
Kinase Inhibition: The morpholine ring is a key component in several approved kinase inhibitors (e.g., targeting PI3K, mTOR). mdpi.commdpi.com Libraries of xanthene-morpholine derivatives could be screened against panels of kinases to identify novel and selective inhibitors for cancer therapy.
G-Quadruplex DNA Targeting: The planar aromatic surface of the xanthene moiety is well-suited for binding to non-canonical DNA structures like G-quadruplexes, which are implicated in cancer. acs.org Derivatives could be designed to selectively stabilize these structures, leading to novel anticancer agents.
Central Nervous System (CNS) Targets: Both morpholine and xanthene derivatives have shown activity against various CNS receptors and enzymes. nih.govnih.gov The morpholine moiety, in particular, can improve a compound's ability to cross the blood-brain barrier, opening up possibilities for treating neurodegenerative diseases or mood disorders. nih.gov
Phenotypic Screening: Rather than screening against a specific target, libraries can be tested in cell-based assays that measure a specific outcome (a phenotype), such as cancer cell death or inhibition of viral replication. This unbiased approach can lead to the discovery of first-in-class compounds that work through entirely new mechanisms. nih.gov
Synergistic Effects with Existing Therapeutic Agents (In Vitro)
A promising strategy in modern pharmacology is the use of combination therapy, where two or more drugs are administered together to achieve a greater therapeutic effect. This approach can enhance efficacy, overcome drug resistance, and reduce side effects by allowing for lower doses of each agent. Xanthene-morpholine derivatives can be evaluated in vitro for their potential to act synergistically with existing drugs.
For example, a novel xanthene-morpholine compound showing moderate anticancer activity on its own could be tested in combination with a standard chemotherapeutic agent. The synergistic effect is often quantified using the Combination Index (CI), where a value less than 1 indicates synergy. Such studies can reveal new therapeutic opportunities for these compounds as part of a multi-drug regimen.
Hypothetical In Vitro Synergy Study of Compound XM-101
This table illustrates potential results from a checkerboard assay combining a hypothetical xanthene-morpholine derivative (XM-101) with a standard anticancer drug against a cancer cell line.
| Therapeutic Agent(s) | Concentration for 50% Inhibition (IC50) | Combination Index (CI) | Interpretation |
|---|---|---|---|
| XM-101 (alone) | 5.0 µM | - | Baseline activity |
| Standard Drug (alone) | 0.8 µM | - | Baseline activity |
| XM-101 + Standard Drug | 1.2 µM (XM-101) + 0.2 µM (Standard Drug) | 0.49 | Strong Synergy |
Advanced Computational Design in Lead Optimization for Xanthene-Morpholine Structures
Computer-Aided Drug Design (CADD) plays a crucial role in accelerating the drug discovery process by allowing scientists to design and evaluate compounds in silico before committing to their synthesis. mdpi.combeilstein-journals.org For xanthene-morpholine structures, these computational tools are invaluable for lead optimization.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing researchers to visualize how different derivatives of the xanthene-morpholine scaffold might interact with a protein's active site. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule and its target over time, providing insights into the stability of the drug-target complex and helping to refine the binding mode predicted by docking. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net For a library of xanthene-morpholine derivatives, a QSAR model can predict the activity of new, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. frontiersin.org This helps to identify and eliminate candidates with poor pharmacokinetic profiles or potential toxicity early in the design process, saving significant time and resources.
Computational Tools in Xanthene-Morpholine Lead Optimization
| Computational Method | Purpose | Application to Xanthene-Morpholine Derivatives |
|---|---|---|
| Molecular Docking | Predict binding mode and affinity. beilstein-journals.org | Guiding substitutions on the xanthene ring to improve fit in a target's active site. |
| Molecular Dynamics | Assess stability of the ligand-protein complex. mdpi.com | Confirming that the designed compound remains stably bound to its target over time. |
| QSAR | Predict biological activity based on structure. mdpi.com | Predicting the potency of new analogues before synthesis. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. frontiersin.org | Prioritizing compounds with favorable drug-like properties for synthesis. |
Integration of Synthetic Chemistry and Biological Screening for Compound Development
The development of a new drug is an iterative process that requires seamless integration between chemical synthesis and biological evaluation. This cycle allows for the continuous refinement of compounds based on experimental data.
The process typically follows these steps:
Design: Guided by computational modeling and existing SAR, a new generation of xanthene-morpholine analogues is designed.
Synthesis: Synthetic chemists develop efficient routes to produce the designed compounds in sufficient purity and quantity for testing. nih.gov The accessibility of various synthetic methodologies is a crucial consideration. nih.gov
Screening: The newly synthesized compounds are tested in biological assays. High-throughput screening (HTS) can be used to rapidly evaluate large numbers of compounds against the intended target or in a cellular model.
Analysis: The biological data is analyzed to expand the SAR. This involves identifying which structural modifications led to improved activity, selectivity, or better physicochemical properties.
Iteration: The insights gained from the SAR analysis feed back into the design phase, initiating a new cycle of optimization.
This feedback loop between chemistry and biology is fundamental to medicinal chemistry. It ensures that each iteration of synthesis is informed by robust biological data, progressively guiding the research toward a lead compound with the optimal balance of potency, selectivity, and drug-like properties required for further development.
Q & A
Q. What are the established synthetic pathways for 4-(9H-xanthen-9-yl)morpholine, and how do reaction conditions influence yield?
The synthesis of xanthene derivatives like this compound typically involves Grignard reactions or nucleophilic aromatic substitution. For example, analogous compounds such as 9-(2-methoxyphenyl)-9H-xanthen-9-ol are synthesized via aryl Grignard reagent addition to xanthen-9-one precursors under anhydrous THF at room temperature . Optimization of reaction time, temperature, and stoichiometry (e.g., molar ratios of reagents like allyl bromide or methoxy-substituted aryl groups) is critical to mitigate steric hindrance and improve yields. Post-synthetic purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- X-ray crystallography : SHELX software (e.g., SHELXL97) is widely used for refining crystal structures, resolving bond angles (e.g., C1–C13–C7 = 110.48°), and identifying intermolecular interactions like C–H···O hydrogen bonds .
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns, particularly for distinguishing morpholine ring protons (δ ~3.5–4.0 ppm) and xanthene aromatic protons (δ ~6.5–8.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. How does the fused xanthene-morpholine system affect solubility and stability in polar solvents?
The xanthene core provides hydrophobicity, while the morpholine ring enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH and temperature conditions (e.g., via UV-Vis spectroscopy) show that electron-donating substituents on the xanthene ring improve oxidative stability .
Advanced Research Questions
Q. What experimental strategies address contradictions in vibrational spectroscopy data under high-pressure conditions?
Discrepancies in Raman/IR spectra (e.g., peak splitting at ~1.7 GPa) may arise from pressure-induced conformational changes or phase transitions. Combining experimental data with ab initio calculations (e.g., DFT for mode assignments) and complementary techniques like dielectric spectroscopy or high-pressure X-ray diffraction can resolve ambiguities .
Q. How can computational modeling guide the design of this compound derivatives for pH-sensitive applications?
Density Functional Theory (DFT) simulations predict electronic transitions and protonation states of the xanthene-morpholine system. For fluorimetric pH indicators, modulating substituents (e.g., –OH or –OCH₃ groups) alters the pKa and fluorescence quantum yield. Experimental validation via UV-Vis titration in buffered solutions is critical .
Q. What methodologies resolve steric conflicts during morpholine ring functionalization?
Steric hindrance in N-alkylation or aryl substitution can be mitigated using bulky bases (e.g., Cs₂CO₃) or microwave-assisted synthesis to enhance reaction kinetics. Monitoring progress via TLC or HPLC ensures regioselectivity .
Q. How do intermolecular interactions in crystal lattices influence physicochemical properties?
Crystal packing analysis (e.g., via PLATON or Mercury software) reveals interactions like π-π stacking (xanthene rings) and hydrogen bonding (morpholine O with solvent molecules). These interactions impact melting points, solubility, and stability .
Q. What are the challenges in correlating in vitro biological activity with structural modifications?
While morpholine derivatives show potential in CNS modulation or antitumor activity (e.g., cytotoxicity assays on cancer cell lines), structural analogs require SAR studies to balance lipophilicity (logP) and bioavailability. For example, introducing halogen substituents (e.g., –Br or –F) may enhance target binding but reduce solubility .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .
- Data Validation : Cross-validate spectroscopic data with computational models (e.g., Gaussian for IR/Raman) to resolve ambiguities .
- Biological Assays : Prioritize high-throughput screening for derivatives, followed by ADMET profiling to assess pharmacokinetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
